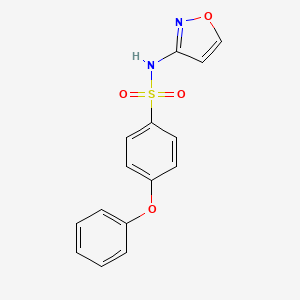![molecular formula C16H19N3O B5436546 N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5436546.png)
N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea, also known as DMP 323, is a chemical compound that has been extensively studied for its potential applications in the field of science. This compound is a type of urea derivative that has been synthesized using specific methods. In
Wirkmechanismus
The mechanism of action of N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea 323 involves its ability to bind to specific enzymes and inhibit their activity. This inhibition occurs through the formation of a reversible complex between this compound 323 and the enzyme active site. The binding of this compound 323 to the enzyme prevents the substrate from binding, thereby inhibiting the enzyme activity. Additionally, this compound 323 has been found to disrupt the cell membrane of certain microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound 323 has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, leading to a decrease in their catalytic activity. Additionally, this compound 323 has been found to disrupt the cell membrane of certain microorganisms, leading to their death. In cancer cells, this compound 323 has been found to inhibit cell growth and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea 323 has several advantages for lab experiments. It is a potent inhibitor of certain enzymes, making it useful for studying enzyme kinetics and protein function. Additionally, it has antimicrobial properties, making it useful for studying bacterial and fungal infections. However, this compound 323 has some limitations for lab experiments. It can be toxic at high concentrations, and its effects on non-target organisms are not well understood. Additionally, its solubility can be limited, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea 323. One potential area of research is the development of more potent and selective inhibitors of specific enzymes. Additionally, the use of this compound 323 in cancer research could be further explored, with a focus on its potential use in combination with other cancer treatments. The antimicrobial properties of this compound 323 could also be further studied, with a focus on its potential use in the treatment of infectious diseases. Finally, the potential toxic effects of this compound 323 on non-target organisms could be further investigated, with a focus on developing safer alternatives.
Synthesemethoden
The synthesis of N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea 323 involves the reaction of 2,4-dimethylphenyl isocyanate with 1-(4-pyridinyl)ethylamine in the presence of a suitable solvent. The reaction is carried out at a specific temperature and pressure, and the product is purified using various techniques. The yield of this compound 323 can be optimized by adjusting the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea 323 has been extensively studied for its potential applications in the field of science. It has been found to exhibit various properties that make it useful for scientific research. This compound 323 can act as a potent inhibitor of certain enzymes, making it useful for studying enzyme kinetics and protein function. It has also been found to have antimicrobial properties, making it useful for studying bacterial and fungal infections. Additionally, this compound 323 has been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-4-5-15(12(2)10-11)19-16(20)18-13(3)14-6-8-17-9-7-14/h4-10,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDJZBQXDODOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(C)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5436465.png)
![ethyl 4-[2-(benzoylamino)-3-(2-chlorophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5436471.png)

![2-[2-(2-methoxyphenyl)vinyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5436501.png)
![1-[3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5436514.png)
![1-acetyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5436516.png)
![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5436521.png)
![2-(3,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5436523.png)
![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5436527.png)
![5-{1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5436532.png)
![4-methyl-5-(2-{2-[2-methyl-4-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}ethyl)-1,3-thiazole](/img/structure/B5436540.png)
![ethyl 2-acetyl-5-[methyl(phenyl)amino]-2,4-pentadienoate](/img/structure/B5436548.png)
![1-[(cyclopentylamino)carbonyl]-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5436552.png)
![6-(3,9-diazaspiro[5.5]undec-3-yl)-N,N-dimethyl-2-pyrazinecarboxamide hydrochloride](/img/structure/B5436564.png)